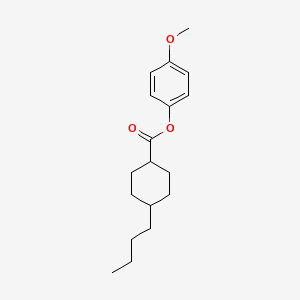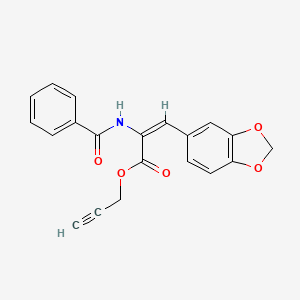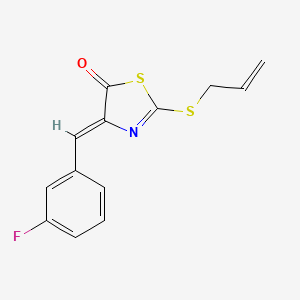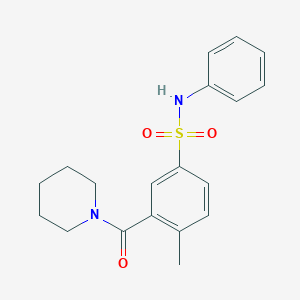
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide, also known as CPTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTA belongs to the class of tetrazole-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. This compound may also act by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce the infarct volume and improve neurological deficits in animal models of stroke. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. Another advantage is its low toxicity profile, which makes it a safe compound for use in animal studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For the study of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide include investigating its potential therapeutic applications in other neurological disorders and developing novel analogs with improved pharmacokinetic properties and efficacy.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves the reaction of 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid with cycloheptylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been reported to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. This compound has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-cycloheptyl-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(18-14-10-6-1-2-7-11-14)15(21-12-17-19-20-21)13-8-4-3-5-9-13/h3-5,8-9,12,14-15H,1-2,6-7,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQYQYPQURTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)

![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)


![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)